molecular formula C14H10FNO B2946817 2-[(4-Fluorophenyl)methoxy]benzonitrile CAS No. 832687-25-9

2-[(4-Fluorophenyl)methoxy]benzonitrile

Cat. No.: B2946817
CAS No.: 832687-25-9
M. Wt: 227.238
InChI Key: PDZZBICTPQZUOV-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)methoxy]benzonitrile is an organic compound with the molecular formula C14H10FNO It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a benzonitrile moiety through a methoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Fluorophenyl)methoxy]benzonitrile typically involves the reaction of 4-fluorobenzyl alcohol with 2-cyanophenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-[(4-Fluorophenyl)methoxy]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products Formed:

Scientific Research Applications

2-[(4-Fluorophenyl)methoxy]benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenyl)methoxy]benzonitrile involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, potentially leading to inhibition or activation of these targets. The methoxy and nitrile groups also contribute to its overall chemical reactivity and biological activity .

Comparison with Similar Compounds

    4-Fluorobenzonitrile: Lacks the methoxy group, resulting in different chemical and biological properties.

    2-Fluoro-4-methoxybenzonitrile: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

Uniqueness: The combination of the fluorine atom, methoxy linkage, and nitrile group makes it a versatile compound in various fields of research .

Properties

IUPAC Name

2-[(4-fluorophenyl)methoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO/c15-13-7-5-11(6-8-13)10-17-14-4-2-1-3-12(14)9-16/h1-8H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZZBICTPQZUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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